molecular formula C18H27ClO3 B175197 Octyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 161922-37-8

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No.: B175197
CAS No.: 161922-37-8
M. Wt: 326.9 g/mol
InChI Key: QWQMRXFSCXUHMR-UHFFFAOYSA-N
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Description

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C18H27ClO3. It is a colorless to pale yellow liquid with a characteristic strawberry-like odor. This compound is primarily used as an insecticide in agricultural settings to control various pests such as mites, leafhoppers, and beetles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of octanol with 2-(4-chloro-2-methylphenoxy)propanoic acid. The process can be summarized in the following steps :

    Sulfonation: L-ethyl lactate is sulfonated using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound.

    Etherification: The sulfonyl ester compound undergoes etherification with 4-chloro-o-cresol to form an aromatic ether ester compound.

    Ester Exchange: The aromatic ether ester compound is subjected to ester exchange with n-octanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the optical loss of the raw materials .

Chemical Reactions Analysis

Octyl 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the pests. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

Comparison with Similar Compounds

Octyl 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific application as an insecticide and its characteristic strawberry-like odor, which distinguishes it from other similar compounds .

Properties

IUPAC Name

octyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMRXFSCXUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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